Bromoiododibenzo[def,mno]chrysene-6,12-dione
Description
Bromoiododibenzo[def,mno]chrysene-6,12-dione is a dihalogenated derivative of the polycyclic aromatic hydrocarbon (PAH) dibenzo[def,mno]chrysene-6,12-dione, featuring bromine and iodine substituents at the 4- and 10-positions of the aromatic core. This compound belongs to a class of tunable optoelectronic materials, where halogenation modulates electronic properties such as band gap, solubility, and charge transport efficiency. The parent compound, dibenzo[def,mno]chrysene-6,12-dione (CAS 641-13-4), serves as a foundational scaffold with a molecular formula of C₂₂H₁₀O₂, a molecular weight of 306.31 g/mol, and a LogP of 4.438, indicating moderate hydrophobicity .
Properties
CAS No. |
85136-69-2 |
|---|---|
Molecular Formula |
C22H8BrIO2 |
Molecular Weight |
511.1 g/mol |
IUPAC Name |
6-bromo-5-iodohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione |
InChI |
InChI=1S/C22H8BrIO2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H |
InChI Key |
YLMARNQPFPYOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6I)Br)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromoiododibenzo[def,mno]chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the bromination and iodination of dibenzochrysene derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bromoiododibenzo[def,mno]chrysene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromoiododibenzo[def,mno]chrysene-6,12-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of bromoiododibenzo[def,mno]chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The presence of bromine and iodine atoms enhances its reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Parent Compound: Dibenzo[def,mno]chrysene-6,12-dione
- Molecular Formula : C₂₂H₁₀O₂
- Molecular Weight : 306.31 g/mol
- LogP : 4.438
- Applications: Used as a precursor for synthesizing halogenated and functionalized derivatives.
Dichloro Derivative: Dichlorodibenzo[def,mno]chrysene-6,12-dione
- Molecular Formula : C₂₂H₈Cl₂O₂
- Molecular Weight : 375.20 g/mol
- LogP : 5.58
- Key Differences :
- Increased hydrophobicity (higher LogP) compared to the parent due to chlorine substituents.
- Analytical separation achieved via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases .
- Applications include pharmaceutical impurity profiling and pharmacokinetic studies .
Dibromo Derivative: 4,10-Dibromodibenzo[def,mno]chrysene-6,12-dione
- Molecular Formula : C₂₂H₈Br₂O₂
- Molecular Weight : 464.11 g/mol
- IUPAC InChIKey : HTENFZMEHKCNMD-UHFFFAOYSA-N
- Applications: Known commercially as Vat Orange 3 or C.I. Pigment Red 168, this compound is a textile dye and optoelectronic material. Substitution with bromine enhances light absorption and stability .
- Optoelectronic Properties : When functionalized with electron-rich groups (e.g., thiophene), band gaps range from 1.65–2.30 eV, enabling use in organic semiconductors .
Bromoiodo Derivative: Hypothetical Properties
- Molecular Formula : C₂₂H₈BrIO₂ (estimated)
- Molecular Weight : ~509.29 g/mol (calculated)
- Predicted LogP : >6.0 (higher than dichloro and dibromo due to iodine’s hydrophobicity).
- Electronic Properties: Expected band gap reduction compared to the parent, though less pronounced than thiophene-substituted analogs.
Data Table: Comparative Analysis of Derivatives
Biological Activity
Bromoiododibenzo[def,mno]chrysene-6,12-dione is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential biological activities. This compound, like many PAHs, has garnered attention due to its mutagenic and carcinogenic properties. The following sections will explore its biological activity, including mechanisms of action, mutagenicity, and relevant case studies.
- Molecular Formula: C22H10O2
- Molecular Weight: 306.314 g/mol
- CAS Number: 641-13-4
- Melting Point: 415°C
- Boiling Point: 595.2°C
This compound exhibits biological activity primarily through the following mechanisms:
- Metabolic Activation : Similar to other PAHs, this compound undergoes metabolic activation in the liver, leading to the formation of reactive intermediates that can interact with DNA, resulting in mutations.
- Genotoxicity : Studies have shown that derivatives of dibenzo[def,mno]chrysene can induce DNA damage in various cell types. The compound's structure allows for the formation of dihydrodiol epoxides, which are implicated in its genotoxic effects.
- Mutagenicity : In vitro assays have demonstrated that this compound displays significant mutagenic activity in bacterial strains such as Salmonella typhimurium.
Biological Activity Data
| Test System | Type of Test | Dose/Duration | Outcome |
|---|---|---|---|
| Human Lymphocytes | Mutation Assay | 920 µg | Positive Mutagenicity |
| S. typhimurium (TA100) | Bacterial Reverse Mutation | Varies | Significant Mutagenic Activity |
Case Study 1: Mutagenicity in Mammalian Cells
A study conducted on human lymphocytes showed that this compound induced mutations at a concentration of 920 µg. This indicates a potential risk for genetic alterations in human cells upon exposure .
Case Study 2: Bacterial Assays
Research involving Salmonella typhimurium strains TA97, TA98, TA100, and TA104 revealed that the compound exhibited considerable mutagenicity. The observed revertant colonies ranged from 18 to 40 per nmol after metabolic activation with liver enzymes from treated rats . This level of mutagenicity was comparable to that of well-known carcinogens like benzo[a]pyrene.
Discussion
The biological activity of this compound underscores its potential as a hazardous environmental pollutant. Its ability to induce mutations and interact with cellular macromolecules raises concerns about its role in carcinogenesis. Continued research is essential to fully elucidate its mechanisms and implications for human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
